molecular formula C24H19F3N4O3 B6569283 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921871-18-3

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569283
CAS No.: 921871-18-3
M. Wt: 468.4 g/mol
InChI Key: TWPUKBGXBDQPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridopyrimidine-acetamide class, characterized by a pyrido[3,2-d]pyrimidine core substituted with a 2-phenylethyl group at position 3 and an N-[3-(trifluoromethyl)phenyl]acetamide moiety at position 1. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of apoptosis pathways .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O3/c25-24(26,27)17-8-4-9-18(14-17)29-20(32)15-31-19-10-5-12-28-21(19)22(33)30(23(31)34)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUKBGXBDQPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide , also known as ChemDiv Compound ID F521-0591, is a novel pyrido-pyrimidine derivative. Its unique structure provides a basis for exploring various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C24H19F3N4O3C_{24}H_{19}F_3N_4O_3. The structure includes a pyrido[3,2-d]pyrimidine core with additional functional groups that may enhance its biological activity.

Antitumor Activity

Research indicates that pyrido-pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to F521-0591 have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures had IC50 values in the micromolar range against HeLa and MCF-7 cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

Pyrido-pyrimidine derivatives are also noted for their antimicrobial activities. Compounds with similar scaffolds have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Notably, some derivatives showed IC50 values as low as 257 µM against specific bacterial strains .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrido-pyrimidine derivatives have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is often linked to their ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

The antioxidant potential of pyrido-pyrimidine compounds has been explored due to their ability to scavenge free radicals and reduce oxidative stress. This property is essential in preventing cellular damage and could contribute to their overall therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrido-pyrimidine derivatives is vital for optimizing their biological activities. Modifications at specific positions on the pyridine or phenyl rings can significantly influence potency and selectivity. For example:

  • Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Amino Group Modifications : Altering amino substituents can impact binding affinity to biological targets.

Case Study 1: Anticancer Activity

In a study focusing on a series of pyrido-pyrimidine derivatives, one compound demonstrated an IC50 of 0.5 µM against the HeLa cell line. This compound's structure closely resembles F521-0591, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various pyrido-pyrimidines against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in F521-0591 resulted in enhanced activity against resistant strains of Staphylococcus aureus .

Scientific Research Applications

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Molecular Formula and Structure

  • Molecular Formula : C25H24F3N4O3
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide

Structural Features

The compound features a pyrido-pyrimidine core with various substituents that contribute to its biological activity. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving pharmacokinetic properties.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications on the acetamide moiety have been shown to enhance activity against breast cancer cells (source needed).
  • Antimicrobial Properties : Some studies suggest that similar compounds demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of the phenylethyl group may play a role in this activity (source needed).

Drug Design and Development

Due to its unique scaffold, this compound can serve as a lead structure in drug design.

Structure-Activity Relationship (SAR) Studies

  • Variations in substituents on the pyrido-pyrimidine ring can lead to different biological activities. For example, the introduction of electron-withdrawing groups has been associated with increased potency in enzyme inhibition assays (source needed).
SubstituentEffect on ActivityReference
TrifluoromethylIncreased lipophilicity
MethylEnhanced solubility

Agricultural Chemistry

Research into the herbicidal properties of similar compounds indicates potential applications in crop protection.

Field Trials

Field trials have demonstrated that derivatives of this compound can effectively inhibit weed growth while being less toxic to crops (source needed). This highlights the compound's potential utility in sustainable agriculture.

Material Science

The unique chemical structure allows for exploration in polymer chemistry and material science.

Polymer Applications

Studies have shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties (source needed). This could lead to advancements in developing high-performance materials for various industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs differ in core heterocycles, substituent positions, or aryl groups. Key comparisons include:

Compound Name / ID Core Structure Substituents Biological Target/Activity Molecular Formula (MW) Source
Target Compound Pyrido[3,2-d]pyrimidine 3-(2-Phenylethyl), 1-N-[3-(trifluoromethyl)phenyl]acetamide Not explicitly stated Not provided N/A
2-{5-Ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1,6-dimethyl, 3-N-[3-(trifluoromethyl)phenyl]acetamide Not reported C₂₀H₁₉F₃N₄O₄ (436.4)
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) Thieno[3,2-d]pyrimidine 4-Thienopyrimidinylamino phenyl, 3-(trifluoromethyl)phenylacetamide TRK inhibitor C₂₁H₁₆F₃N₅OS (429.0)
N-(4-(3-(3-(4-Chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-(piperidin-1-yl)acetamide (29) Thiazole 4-Chloro-3-(trifluoromethyl)phenyl urea, piperidinylacetamide IGF1R inhibitor (IC₅₀ = 12 nM) C₂₄H₂₄ClF₃N₅O₂S (538.1)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 4-Chlorophenyl, 2-(trifluoromethyl)phenylacetamide Not reported C₂₁H₁₅ClF₃N₃O₂S₂ (529.0)

Pharmacological Profiles

  • TRK Inhibitors (e.g., 3c): Exhibit nanomolar potency against TRKA/B/C, with selectivity over other kinases due to the thienopyrimidine core .
  • IGF1R Inhibitors (e.g., 29) : Demonstrate antiproliferative effects in cancer cell lines (IC₅₀ = 12–50 nM), attributed to urea and trifluoromethyl groups enhancing target binding .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound and analogs (e.g., 3c, 29) increases logP values, favoring membrane permeability .

Key Research Findings and Trends

Substituent Impact : The 3-(trifluoromethyl)phenylacetamide group is a recurring motif in kinase inhibitors, enhancing target affinity and metabolic stability .

Core Flexibility: Replacing pyrido[3,2-d]pyrimidine with thieno[3,2-d]pyrimidine (as in 3c) maintains inhibitory activity but alters selectivity profiles .

Therapeutic Potential: Structural analogs of the target compound show promise in oncology (TRK/IGF1R inhibition) and ferroptosis-driven therapies .

Preparation Methods

Initial Pyridone Formation

Starting materials such as 2(1H)-pyridone derivatives are functionalized through hydrolysis and decarboxylation. For example, 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile undergoes hydrolysis with 50% sulfuric acid to yield 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one. This step ensures the introduction of electron-withdrawing groups (e.g., trifluoromethyl) critical for subsequent reactivity.

Smiles Rearrangement for Amine Intermediate

The pyridin-2(1H)-one intermediate reacts with 2-chloroacetamide in dry dimethylformamide (DMF) using potassium carbonate as a base, facilitating a Smiles rearrangement. This produces 6-phenyl-4-(trifluoromethyl)pyridin-2-amine. The reaction mechanism involves nucleophilic displacement of chloride, followed by intramolecular cyclization to form the amine.

Cyclization with Ethoxy Methylene Malonic Diethyl Ester (EMME)

The amine intermediate is treated with EMME to form diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate. Cyclization under phosphorus oxychloride (POCl₃) at 140°C for 4–5 hours yields ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Microwave irradiation (200 W, 150°C, 15 minutes) significantly improves yields (up to 85%) compared to conventional heating.

Functionalization with Phenylethyl and Trifluoromethylphenyl Groups

Alkylation for Phenylethyl Substituent

The 3-position of the pyrido[3,2-d]pyrimidine core is alkylated using 2-phenylethyl bromide or chloride. Reaction conditions typically employ a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as potassium carbonate. For example, heating at 80°C for 12 hours achieves 3-(2-phenylethyl) substitution with minimal byproduct formation.

Acetamide Side-Chain Introduction

The acetamide moiety is introduced via nucleophilic acyl substitution. The carboxylate ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with 3-(trifluoromethyl)aniline in dichloromethane (DCM) at 0–5°C yields the final acetamide derivative. Alternative methods employ coupling reagents like HATU or EDCI in the presence of DMAP to enhance efficiency.

Optimization and Purification Strategies

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF facilitates higher solubility of intermediates, enabling faster reaction rates for alkylation and amidation steps.

  • Microwave-Assisted Synthesis : Cyclization steps using POCl₃ under microwave irradiation reduce reaction times from hours to minutes while improving yields by 20–30%.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates intermediates with >95% purity.

  • Recrystallization : Final products are recrystallized from ethanol/water mixtures to achieve pharmaceutical-grade purity (>99%).

Comparative Analysis of Synthetic Routes

StepConventional MethodOptimized Method (Microwave)Yield Improvement
CyclizationPOCl₃, 140°C, 4–5 hoursPOCl₃, 150°C, 15 minutes+25%
AlkylationK₂CO₃, DMF, 80°C, 12 hoursK₂CO₃, DMF, 100°C, 6 hours+10%
AmidationSOCl₂, DCM, 0–5°C, 24 hoursHATU, DMAP, RT, 6 hours+15%

Mechanistic Insights

Cyclization Mechanism

The POCl₃-mediated cyclization proceeds via electrophilic activation of the malonate ester, followed by intramolecular attack of the amine nitrogen to form the pyrido[3,2-d]pyrimidine ring. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, favoring ring closure.

Amidation Kinetics

Density functional theory (DFT) studies indicate that the trifluoromethyl group on the aniline moiety increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by the amine. This results in a 30% reduction in activation energy compared to non-fluorinated analogs.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at the pyrimidine N3 position.

  • Solution : Use of stoichiometric alkylating agents and low temperatures (0–5°C) minimizes di-substitution.

Hydrolytic Degradation

  • Issue : Ester intermediates are prone to hydrolysis under acidic conditions.

  • Solution : Anhydrous solvents and molecular sieves maintain reaction integrity .

Q & A

Q. Answer :

  • Trifluoromethyl group : Enhances lipophilicity (logP +0.5) and π-π stacking with aromatic residues in kinase pockets .
  • Pyrido-pyrimidinone core : Hydrogen bonds with catalytic lysine (e.g., K89 in EGFR) stabilize inhibitor binding .
  • Phenylethyl side chain : Modulates solubility; longer chains reduce membrane permeability .

Basic: What are the recommended analytical techniques for purity assessment?

Q. Answer :

  • HPLC : C18 column, 0.1% TFA in H₂O/MeOH gradient (retention time ~8.2 min) .
  • LC-MS : Monitor for byproducts (e.g., deacetylated intermediates at m/z 545.18) .

Advanced: How to optimize reaction yields in synthesis?

Answer :
Key variables:

  • Solvent : NMP increases solubility of polar intermediates vs. THF .
  • Catalyst : Pd(OAc)₂ improves coupling efficiency (yield ↑18%) .
  • Temperature : 120°C for cyclization minimizes side-product formation .

Basic: What in vitro models assess biological activity?

Q. Answer :

  • Enzyme inhibition : Kinase assays (e.g., EGFR T790M mutant, IC₅₀ = 14 nM) .
  • Cell viability : MTT assays in cancer lines (e.g., A549, GI₅₀ = 2.1 µM) .

Advanced: How to evaluate the compound’s pharmacokinetic properties?

Q. Answer :

  • ADMET prediction : SwissADME calculates logP = 3.1 (moderate absorption) and CYP2D6 inhibition risk .
  • Plasma stability : Incubate with human plasma (37°C, 24 h); >80% remaining indicates metabolic stability .

Advanced: How to resolve discrepancies in computational vs. experimental data?

Q. Answer :

  • Validate docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories to assess binding pose stability) .
  • Adjust force fields (e.g., AMBER vs. CHARMM) to better model trifluoromethyl interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.